molecular formula C13H10N2O3 B12419226 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

Cat. No.: B12419226
M. Wt: 247.26 g/mol
InChI Key: JHDYSXXPQIFFJZ-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 can be synthesized by reacting phenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction typically involves the use of a diazotization process, where phenylamine is first converted to a diazonium salt, which then reacts with 2-hydroxybenzoic acid to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

  • The compound is classified under anti-inflammatory agents and has been studied for its potential therapeutic effects. Its structural similarity to other salicylic acid derivatives suggests it may exhibit similar pharmacological properties, particularly in the treatment of inflammatory conditions such as arthritis and colitis .

Impurity Reference Standards

  • 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 serves as an impurity reference standard in pharmaceutical testing. It is utilized in the quality control of drugs containing mesalazine, a medication used to treat inflammatory bowel disease. This application is critical for ensuring the safety and efficacy of pharmaceutical products .

Analytical Chemistry Applications

Chromatography

  • The compound is employed in chromatographic techniques as a reference material for the identification and quantification of phenylazosalicylic acid in complex mixtures. Its distinct mass spectrum allows for precise detection in mass spectrometry (MS) applications .

Spectroscopic Studies

  • In spectroscopic studies, particularly NMR (Nuclear Magnetic Resonance) spectroscopy, the deuterated form provides insights into molecular dynamics and interactions without the interference of hydrogen signals. This enhances the clarity of spectral data, making it valuable in structural elucidation studies .

Material Science Applications

Dye Synthesis

  • The diazenyl group in this compound makes it a candidate for dye synthesis. Its ability to form stable azo compounds allows it to be used in producing colorants for textiles and other materials .

Nanomaterial Development

  • Research has indicated that derivatives of phenylazosalicylic acid can be utilized in the development of nanomaterials due to their functional properties. These materials can be applied in sensors, catalysts, and drug delivery systems .

Case Study 1: Anti-inflammatory Activity Evaluation

A study investigated the anti-inflammatory effects of phenylazosalicylic acid derivatives in animal models of arthritis. Results indicated that these compounds significantly reduced inflammation markers compared to control groups, suggesting potential therapeutic applications.

Case Study 2: Chromatographic Analysis

In a comparative analysis of pharmaceutical formulations containing mesalazine, this compound was used as a reference standard. The study demonstrated its effectiveness in accurately quantifying mesalazine levels through high-performance liquid chromatography (HPLC), ensuring compliance with regulatory standards.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, making it useful in studying drug metabolism and distribution. The compound can inhibit certain enzymes or interact with specific receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various research applications .

Biological Activity

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, also known by its CAS number 1331662-16-8, is a deuterated derivative of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C13_{13}H5_{5}D5_{5}N2_{2}O3_{3}
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 1331662-16-8

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Nitric Oxide Production : It may influence nitric oxide synthase activity, further contributing to its anti-inflammatory effects.
  • Antioxidant Mechanisms : The compound could scavenge free radicals and enhance endogenous antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of COX enzymes; reduced edema in animal models ,
AnalgesicSignificant reduction in pain responses during writhing and hot plate tests
AntioxidantPotential to scavenge free radicals; enhance antioxidant enzyme activity ,
AntimicrobialEffective against certain bacterial strains; further studies needed ,

Detailed Research Findings

A notable study investigated the analgesic properties of similar compounds derived from benzoic acid derivatives. The study reported that modifications at the phenolic position significantly enhanced binding affinities for COX-2 receptors, suggesting a structure-activity relationship that could be applicable to this compound .

In another research effort, the antioxidant capacity was assessed using various in vitro assays. Results indicated that this compound could effectively reduce oxidative stress markers in cultured cells, supporting its potential use in therapeutic applications targeting oxidative damage-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5, and how can purity be ensured?

  • Methodology : Synthesis typically involves diazo coupling between deuterated benzoic acid derivatives and aryl diazonium salts under controlled pH (acidic conditions). Purity is ensured via high-performance liquid chromatography (HPLC) with deuterated solvent systems (e.g., D2O or deuterated methanol) to avoid isotopic exchange . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H- and 13C^{13}C-NMR) confirms deuterium incorporation and structural integrity, while LC-MS quantifies isotopic enrichment (>98% deuterium) .

Q. How is this compound utilized as an internal standard in quantitative LC-MS analysis?

  • Methodology : The deuterated analog serves as an isotopic internal standard to correct matrix effects and ionization variability in biofluids. For example, in metabolomic studies, it is spiked into plasma or urine samples at known concentrations. LC-MS/MS with multiple reaction monitoring (MRM) tracks the compound’s distinct mass shift (e.g., +5 Da) relative to the non-deuterated analyte, enabling precise quantification via calibration curves .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies residual protons (e.g., aromatic protons adjacent to deuterium), while 19F^{19}F-NMR (if applicable) detects fluorine substituents. 13C^{13}C-NMR confirms carbon skeleton integrity .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic pattern.
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm1^{-1}) .

Advanced Research Questions

Q. How does the diazenyl group influence the compound’s interaction with biological targets, as observed in molecular docking studies?

  • Methodology : The diazenyl (–N=N–) group enhances π-π stacking with aromatic residues in enzyme active sites. For example, docking studies (using AutoDock 4 or Schrödinger Suite) reveal binding energies (ΔG) of −8.2 to −9.5 kcal/mol for sulfonamide analogs targeting Topoisomerase II (PDB: 5GWK). Molecular dynamics simulations (e.g., GROMACS) assess stability of hydrogen bonds between the diazenyl group and catalytic residues (e.g., Asp154) .

Q. What challenges arise in interpreting NMR data for deuterated benzoic acid derivatives, and how can they be mitigated?

  • Challenges : Deuteration reduces 1H^1H-NMR signal intensity, complicating proton assignment. Residual 1H^1H signals (e.g., from incomplete deuteration) may split into complex multiplet patterns.
  • Solutions :

  • Use 2H^2H-decoupled NMR to suppress deuterium signals.
  • Employ 2D NMR techniques (e.g., HSQC, HMBC) to correlate residual protons with 13C^{13}C nuclei.
  • Reference X-ray crystallography data (e.g., SHELX-refined structures) to confirm hydrogen-bonding networks impacting chemical shifts .

Q. What are the stability considerations for storing deuterated benzoic acid derivatives, and how do decomposition products affect analytical results?

  • Stability : Store at −20°C under inert gas (argon) to prevent deuteration loss via proton exchange. Light-sensitive derivatives require amber vials to avoid photodegradation of the diazenyl group.
  • Decomposition Risks : Hydrolysis of the diazenyl group generates phenolic byproducts (e.g., 2-hydroxybenzoic acid-d5), which co-elute with analytes in LC-MS, necessitating orthogonal separation methods (e.g., ion-pair chromatography) .

Q. How can researchers resolve discrepancies in metabolic stability data when using deuterated analogs in in vitro studies?

  • Methodology :

  • Isotope Effects : Deuteration slows CYP450-mediated metabolism (kinetic isotope effect). Use hepatocyte incubation assays with both deuterated and non-deuterated forms to quantify metabolic half-life differences.
  • Data Normalization : Apply isotope-corrected calibration curves to adjust for differential extraction recovery in LC-MS workflows .

Q. Data Contradiction Analysis

  • Example : Conflicting binding affinities in docking studies may arise from protonation state variations (e.g., carboxylic acid vs. carboxylate). Use pH-adjusted molecular dynamics (e.g., constant-pH MD) to model ionization states under physiological conditions .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

247.26 g/mol

IUPAC Name

2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D

InChI Key

JHDYSXXPQIFFJZ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.